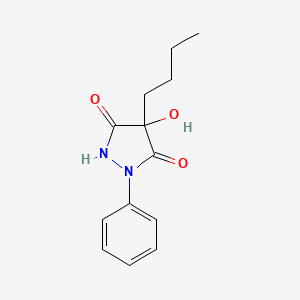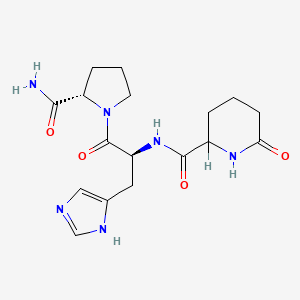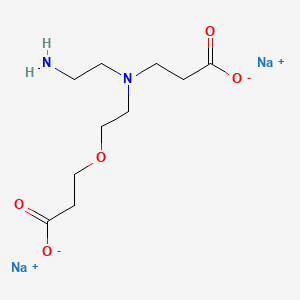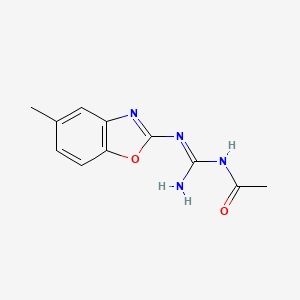
N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[amino-[(5-methyl-1,3-benzoxazol-2-yl)imino]methyl]acetamide is a benzoxazole.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- Synthesis of Methyl 6-Deoxy-6-Guanidino-alpha-D-Glucopyranosides: A study by Liu and Cao (2008) discusses the synthesis of new methyl 6-deoxy-6-guanidino-alpha-D-glucopyranosides, which have shown anti-influenza activity. This research contributes to the development of potential antiviral agents (Liu & Cao, 2008).
Organic Synthesis Techniques
- O-Deacetylation Reagent: Ellervik and Magnusson (1997) highlighted the use of guanidine/guanidinium nitrate as a mild and selective reagent for O-deacetylation in sugar chemistry, illustrating its utility in organic synthesis (Ellervik & Magnusson, 1997).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Heterocycles: A study by El-Sawy et al. (2013) investigated the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles using guanidine, revealing significant antimicrobial and anticancer properties (El-Sawy et al., 2013).
Enzyme Stabilization
- Enzyme Self-Stabilization: Torchilin et al. (1979) explored the possibility of enzyme self-stabilization under the action of potentially reversible intramolecular cross-linkages, with guanidine playing a key role in this process (Torchilin et al., 1979).
Pharmaceutical Research
- Histamine H4 Receptor Agonists: Igel et al. (2009) synthesized N(G)-acylated imidazolylpropylguanidines as potent histamine H4 receptor agonists, demonstrating the guanidine derivative's potential in medicinal chemistry (Igel et al., 2009).
Novel Compound Synthesis
- Synthesis of Nilotinib: Yankun et al. (2011) detailed the synthesis of Nilotinib, an inhibitor of tyrosine kinase, using a process that involved the reaction of guanidine nitrate, showcasing the compound's role in creating significant pharmaceutical agents (Yankun et al., 2011).
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
N-[(E)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-9-8(5-6)14-11(17-9)15-10(12)13-7(2)16/h3-5H,1-2H3,(H3,12,13,14,15,16) |
Clave InChI |
FJXIFRYGOHHBGT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)OC(=N2)/N=C(\N)/NC(=O)C |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
Solubilidad |
3.3 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



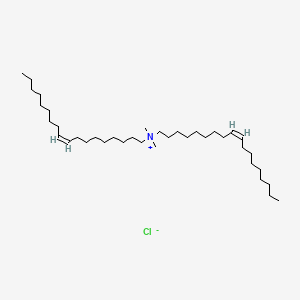

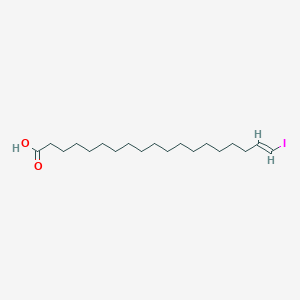
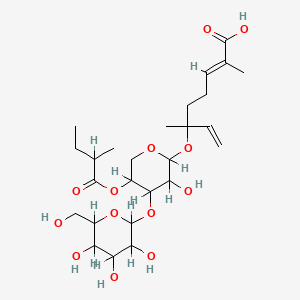
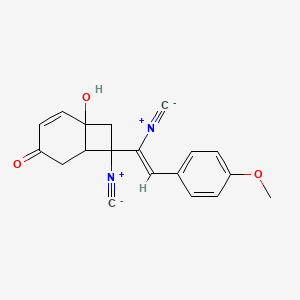
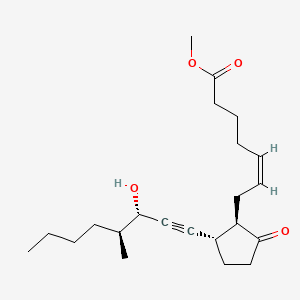
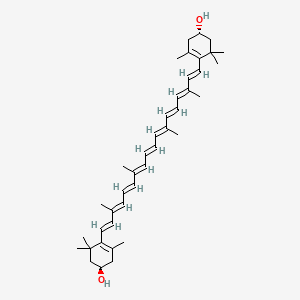
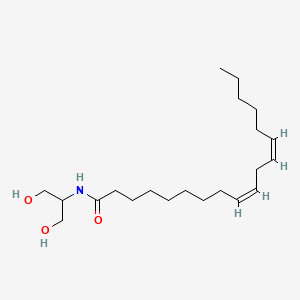
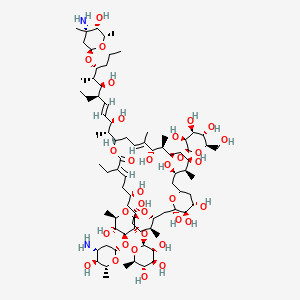
![5-[2-[[2-[9-[(1R)-1-[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy-2-oxoethyl]purin-6-yl]sulfanylacetyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B1235940.png)
